Doxycycline hyclate

Description

Many of the infections for which doxycycline is FDA-approved can be opportunistic infections (OIs) of HIV.

Doxycycline Hyclate is the hyclate salt form of doxycycline, a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. This compound binds reversibly to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.

A synthetic tetracycline derivative with similar antimicrobial activity.

Structure

3D Structure of Parent

Properties

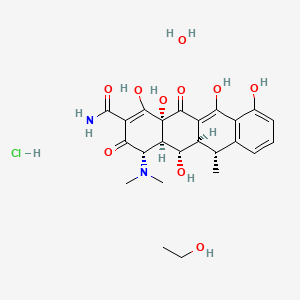

Molecular Formula |

C24H33ClN2O10 |

|---|---|

Molecular Weight |

545.0 g/mol |

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrate;hydrochloride |

InChI |

InChI=1S/C22H24N2O8.C2H6O.ClH.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H;1H2/t7-,10+,14+,15-,17-,22-;;;/m0.../s1 |

InChI Key |

DWBSXBGBGHKWOT-WBYAVNBMSA-N |

SMILES |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl |

Isomeric SMILES |

CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl |

Canonical SMILES |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl |

solubility |

>76.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Foundational & Exploratory

Doxycycline Hyclate vs. Monohydrate in Cell Culture: An In-depth Technical Guide

For researchers, scientists, and drug development professionals utilizing tetracycline-inducible systems, the choice between doxycycline hyclate and doxycycline monohydrate is a critical experimental parameter. While both forms of this tetracycline analog are effective inducers of gene expression, their distinct physicochemical properties can influence experimental outcomes. This technical guide provides a comprehensive comparison of the two forms, detailing their use in cell culture, potential off-target effects, and protocols for their application.

Core Differences and Physicochemical Properties

This compound and doxycycline monohydrate are salt forms of the same active molecule. The primary distinction lies in their formulation, which impacts their solubility and stability.[1][2] this compound is a hydrochloride salt, which is highly soluble in water and is the more commonly cited form for preparing stock solutions in cell culture experiments.[3][4][5] Doxycycline monohydrate, on the other hand, is less soluble in water but is described as being more stable in some contexts.[6][7]

Table 1: Physicochemical Properties of this compound and Monohydrate

| Property | This compound | Doxycycline Monohydrate | Reference(s) |

| Chemical Formula | C₂₂H₂₄N₂O₈ • HCl • 0.5H₂O • 0.5C₂H₆O | C₂₂H₂₄N₂O₈ • H₂O | |

| Molecular Weight | 512.94 g/mol | 462.46 g/mol | [8] |

| Solubility in Water | High (50 mg/mL) | Very slightly soluble | [7] |

| Solubility in Ethanol | Sparingly soluble | Soluble | [7] |

| Commonly Used Form | Capsules, intravenous | Tablets | [1][9] |

While clinical studies have investigated differences in bioavailability and gastrointestinal side effects between the two forms, such comparisons are less relevant for in vitro applications.[2][10] In cell culture, the higher water solubility of this compound often makes it a more convenient choice for the preparation of concentrated stock solutions.

Application in Tetracycline-Inducible Gene Expression Systems

The most prevalent use of doxycycline in cell culture is as an inducer for tetracycline-responsive gene expression systems, such as the Tet-On and Tet-Off systems.[11][12][13] In these systems, doxycycline binds to a tetracycline-controlled transactivator protein (tTA or rtTA), thereby regulating the expression of a gene of interest cloned downstream of a tetracycline-responsive element (TRE).[13]

In the Tet-On system , the reverse tetracycline-controlled transactivator (rtTA) binds to the TRE and activates gene expression only in the presence of doxycycline.[11][13] Conversely, in the Tet-Off system , the tetracycline-controlled transactivator (tTA) binds to the TRE and activates expression in the absence of doxycycline; the addition of doxycycline prevents this binding and turns gene expression off.[11][13]

Doxycycline is preferred over tetracycline for these systems due to its higher stability, longer half-life, and high affinity for the Tet repressor protein.[13] The half-life of doxycycline in cell culture medium is approximately 24 hours, and it is recommended to replenish the medium with fresh doxycycline every 24 to 48 hours to ensure consistent induction.[14][15][16]

Figure 1: Simplified workflow of the Tet-On inducible system.

Off-Target Effects: Mitochondrial Function

A critical consideration when using doxycycline in cell culture is its well-documented impact on mitochondrial function.[17][18] Given the endosymbiotic origin of mitochondria, it is not surprising that tetracycline-class antibiotics can interfere with mitochondrial protein synthesis.[19]

Studies have shown that doxycycline, even at concentrations commonly used for gene induction (100 ng/mL to 5 µg/mL), can:

-

Inhibit mitochondrial translation : This leads to a reduced synthesis of mitochondrial DNA-encoded proteins, such as components of the electron transport chain.[18][19]

-

Impair mitochondrial respiration : Doxycycline treatment has been shown to decrease oxygen consumption rates in various cell lines.[19][20][21]

-

Induce a metabolic shift : Cells may compensate for reduced oxidative phosphorylation by increasing glycolysis.[18][19]

-

Cause oxidative stress : Disruption of mitochondrial function can lead to increased production of reactive oxygen species (ROS).[20]

These off-target effects can have significant consequences for cellular physiology and may confound experimental results, particularly in studies related to metabolism, cell proliferation, and apoptosis.[17][19] Researchers should be aware of these potential artifacts and design appropriate controls.

Figure 2: Signaling pathway of doxycycline's off-target effects on mitochondria.

Experimental Protocols

Preparation of Doxycycline Stock Solutions

This compound:

-

Weigh out the desired amount of this compound powder in a sterile container.

-

Reconstitute in sterile, nuclease-free water to a concentration of 1-10 mg/mL.[3] Mild warming may be necessary for complete dissolution.

-

Filter-sterilize the solution through a 0.22 µm syringe filter.

-

Aliquot into sterile, light-protected microcentrifuge tubes.

-

Store at -20°C for long-term storage. The stock solution is stable for at least one year at -20°C. Once thawed, it can be stored at 4°C for 1-2 weeks, protected from light.[3]

Doxycycline Monohydrate:

-

Weigh out the desired amount of doxycycline monohydrate powder in a sterile container.

-

Due to its lower water solubility, it is recommended to dissolve doxycycline monohydrate in ethanol or methanol.[7][8]

-

Filter-sterilize the solution through a 0.22 µm syringe filter.

-

Aliquot into sterile, light-protected microcentrifuge tubes.

-

Store at -20°C.

Dose-Response Experiment for a Tet-On System

This protocol aims to determine the optimal concentration of doxycycline for inducing gene expression with minimal cytotoxicity.

-

Cell Seeding : Seed the cells containing the Tet-On inducible construct at an appropriate density in a multi-well plate (e.g., 24-well or 96-well).

-

Doxycycline Dilutions : Prepare a serial dilution of the doxycycline stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 ng/mL).[3]

-

Induction : Remove the existing medium from the cells and replace it with the medium containing the different concentrations of doxycycline. Include a vehicle control (medium with the same concentration of the solvent used for the doxycycline stock).

-

Incubation : Incubate the cells for a desired period (e.g., 24, 48, or 72 hours). Remember to replenish the doxycycline-containing medium every 24-48 hours for longer experiments.[14][15][16]

-

Assessment of Gene Expression : Quantify the expression of the gene of interest using an appropriate method, such as qRT-PCR for mRNA levels or Western blotting or an enzymatic assay (e.g., luciferase, beta-galactosidase) for protein levels.

-

Assessment of Cytotoxicity : In a parallel plate, assess cell viability using a standard method like the MTT assay or Trypan Blue exclusion.

-

Data Analysis : Plot the gene expression levels and cell viability against the doxycycline concentration to determine the optimal concentration that provides maximal induction with minimal toxicity.

Figure 3: Experimental workflow for a doxycycline dose-response study.

Conclusion and Recommendations

Both this compound and monohydrate are effective for inducing gene expression in tetracycline-inducible systems. The choice between them for cell culture applications often comes down to practical considerations.

-

This compound is generally recommended for its high water solubility, which simplifies the preparation of sterile stock solutions.

-

While there is no direct evidence of differential efficacy in cell culture, researchers should be aware that the two forms are not identical and should consistently use the same form throughout a series of experiments.

-

Crucially, researchers must consider the potential off-target effects of doxycycline on mitochondrial function. It is imperative to include appropriate controls to account for these effects, especially in studies where cellular metabolism is a key factor.

-

The optimal concentration of doxycycline should be empirically determined for each cell line and experimental setup to achieve the desired level of gene induction while minimizing cytotoxicity and off-target effects.

By understanding the properties of each form of doxycycline and implementing rigorous experimental design, researchers can effectively harness the power of tetracycline-inducible systems for their studies.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. This compound vs. Monohydrate: A Look at the Key Differences - GoodRx [goodrx.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Vs Monohydrate: Understanding Key Differences - Praveen Tripathi [renowacare.com]

- 7. Doxycycline monohydrate | 17086-28-1 [chemicalbook.com]

- 8. usbio.net [usbio.net]

- 9. centurionanesthesia.com [centurionanesthesia.com]

- 10. ro.co [ro.co]

- 11. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]

- 12. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. addgene.org [addgene.org]

- 14. researchgate.net [researchgate.net]

- 15. takarabio.com [takarabio.com]

- 16. takarabio.com [takarabio.com]

- 17. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Induction of Mitochondrial Dysfunction and Oxidative Damage by Antibiotic Drug Doxycycline Enhances the Responsiveness of Glioblastoma to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Multifaceted Therapeutic Potential of Doxycycline Hyclate: A Technical Guide to its Non-Antibiotic Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline hyclate, a semisynthetic tetracycline antibiotic, has long been a cornerstone in the treatment of bacterial infections. However, a growing body of evidence reveals a fascinating and complex portfolio of non-antibiotic biological activities. These properties, which include anti-inflammatory, anti-angiogenic, and anti-apoptotic effects, as well as the inhibition of matrix metalloproteinases (MMPs), position doxycycline as a compelling candidate for drug repurposing and development in a range of non-infectious diseases. This technical guide provides an in-depth exploration of these non-antibiotic properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and development.

I. Inhibition of Matrix Metalloproteinases (MMPs)

Doxycycline's ability to inhibit MMPs is one of its most well-characterized non-antibiotic functions. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Doxycycline's inhibitory action is thought to occur through the chelation of the catalytic Zn2+ ion in the active site of the MMP molecule.

Quantitative Data: MMP Inhibition

The inhibitory potency of doxycycline varies across different MMPs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of doxycycline for several key MMPs.

| MMP Target | IC50 (µM) | Cell/System | Reference |

| MMP-1 | >400 | In vitro | |

| MMP-2 | 56 | In vitro | |

| MMP-2 | 6.5 (IC50 for expression) | Human Aortic Smooth Muscle Cells | [1] |

| MMP-3 | 32 | In vitro | |

| MMP-7 | 28 | In vitro | |

| MMP-8 | 26-50 | In vitro | |

| MMP-8 | 36 (Ki) | In vitro | [2] |

| MMP-9 | 608 | U-937 cell culture | [3] |

| MMP-13 | 2-50 | In vitro |

Experimental Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9.[4][5][6][7]

Materials:

-

Cell culture supernatants from cells treated with and without doxycycline.

-

SDS-polyacrylamide gels (8-10%) containing 0.1% gelatin.

-

Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8).

-

SDS removal buffer (2.5% Triton X-100 in water).

-

Enzyme activation buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).

-

Coomassie Brilliant Blue R-250 staining solution.

-

Destaining solution (10% acetic acid, 40% methanol in water).

Procedure:

-

Sample Preparation: Collect cell culture media and centrifuge to remove cellular debris. Mix the supernatant with a non-reducing sample buffer. Do not boil the samples.

-

Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in SDS removal buffer with gentle agitation at room temperature to remove SDS and allow enzyme renaturation.

-

Enzyme Activation: Incubate the gel in the enzyme activation buffer at 37°C for 16-24 hours.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

-

Quantification: Densitometrically scan the gel to quantify the intensity of the lytic bands.

Experimental Workflow: Gelatin Zymography

Workflow for determining MMP activity using gelatin zymography.

II. Anti-Inflammatory Properties

Doxycycline exerts significant anti-inflammatory effects independent of its antimicrobial activity. It has been shown to modulate the production of various pro-inflammatory and anti-inflammatory cytokines. A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[5][8][9] Doxycycline has also been shown to inhibit p38 Mitogen-Activated Protein Kinase (MAPK), another critical pathway in the inflammatory response.[10][11][12][13]

Quantitative Data: Cytokine Modulation

The following table presents quantitative data on the effects of doxycycline on the production of key inflammatory cytokines.

| Cytokine | Effect | Cell/System | Doxycycline Concentration | % Change / Result | Reference |

| TNF-α | Inhibition | Human Monocytes | 10 µg/mL | Significant inhibition after 6h | [4][14] |

| IL-1β | Inhibition | Human Monocytes | 10 µg/mL | Significant inhibition after 6h | [4][14] |

| IL-6 | Inhibition | Human Monocytes | 10 µg/mL | Significant inhibition after 6h | [4][14] |

| IL-8 | Inhibition | Human Monocytes | 10 µg/mL | Significant inhibition after 6h | [4][14] |

| IL-10 | Upregulation | Human Monocytes | 10 µg/mL | Mild (0.5-fold) upregulation | [4][14] |

| TNF-α | Inhibition | Murine Sepsis Model | 50 mg/kg | Plasma level reduced to 25.4 ± 1.7 pg/mL | [15] |

| IL-6 | Inhibition | Murine Sepsis Model | 50 mg/kg | Plasma level reduced to 650 ± 47.6 pg/mL | [15] |

| IL-1β | Inhibition | Murine Sepsis Model | 50 mg/kg | Plasma level reduced to 36.8 ± 7.2 pg/mL | [15] |

| TNF-α | Inhibition | HaCaT cells (LPS-stimulated) | 0.3-3 mg/µL | Dose-dependent reduction | [16] |

| IL-6 | Inhibition | HaCaT cells (LPS-stimulated) | 0.3-3 mg/µL | Dose-dependent reduction | [16] |

| IL-8 | Inhibition | HaCaT cells (LPS-stimulated) | 0.3-3 mg/µL | Dose-dependent reduction | [16] |

Experimental Protocol: Western Blot for NF-κB and p38 MAPK Signaling

Western blotting is a standard technique to detect and quantify proteins involved in signaling pathways.[14][17][18][19]

Materials:

-

Cell lysates from cells treated with and without doxycycline and/or an inflammatory stimulus (e.g., LPS, TNF-α).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway Diagram: Doxycycline's Inhibition of NF-κB

Doxycycline inhibits the NF-κB signaling pathway at multiple points.

Signaling Pathway Diagram: Doxycycline's Inhibition of p38 MAPK

Doxycycline inhibits the p38 MAPK signaling pathway.

III. Anti-Angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease, particularly in cancer and certain ocular conditions. Doxycycline has demonstrated potent anti-angiogenic effects.[2][12][20][21][22][23][24]

Quantitative Data: Inhibition of Angiogenesis

| Assay Type | Model | Doxycycline Concentration/Dose | % Inhibition / Result | Reference |

| Choroidal Neovascularization | Rat Model | 500 mg/kg/day (oral) | 70% inhibition of CNV volume | [25] |

| Choroidal Neovascularization | Rat Model | 23 mg/kg/day (oral) | IC50 for CNV inhibition | [25] |

| Directed In Vivo Angiogenesis Assay (DIVAA) | Mouse Model | 30 mg/kg/day (oral) | 30% decrease in neovascularization | [20] |

| Tube Formation Assay | Bovine Aortic Endothelial Cells | 6.25 µg/mL | Significant decrease in tube length and mesh area | [26] |

| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | 40 µM | Inhibition to unstimulated levels | [22] |

| Pterygial Epithelial Cell-Induced Angiogenesis (DIVAA) | Mouse Model | 500 µg/mL | Significant inhibition | [23] |

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.[16][20][22][27][28]

Materials:

-

Fertilized chicken eggs.

-

Egg incubator.

-

Sterile PBS.

-

Doxycycline solution of desired concentrations.

-

Thermanox coverslips or filter paper discs.

-

Stereomicroscope with a camera.

-

Image analysis software.

Procedure:

-

Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity.

-

Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Doxycycline Application: On embryonic day 8, place a Thermanox coverslip or filter paper disc soaked with doxycycline solution (or vehicle control) onto the CAM.

-

Incubation: Reseal the window and continue incubation for 48-72 hours.

-

Observation and Imaging: Observe the CAM under a stereomicroscope and capture images of the blood vessels around the application site.

-

Quantification: Analyze the images to quantify changes in blood vessel density, length, and branching in the doxycycline-treated group compared to the control group.

Experimental Protocol: Directed In Vivo Angiogenesis Assay (DIVAA)

The DIVAA is a quantitative in vivo assay to measure angiogenesis.[2][12][20][23][24][29]

Materials:

-

Nude mice.

-

Silicone angioreactors.

-

Matrigel or other extracellular matrix.

-

Angiogenic factors (e.g., bFGF, VEGF) as positive controls.

-

Doxycycline solution.

-

FITC-dextran.

-

Spectrofluorometer.

Procedure:

-

Angioreactor Preparation: Fill the angioreactors with Matrigel containing the test substance (doxycycline), a positive control, or a negative control (PBS).

-

Implantation: Surgically implant the angioreactors subcutaneously into the dorsal flank of nude mice.

-

Treatment: Administer doxycycline systemically (e.g., in drinking water) or include it directly in the Matrigel.

-

Incubation: Allow 10-14 days for blood vessels to invade the angioreactors.

-

Quantification: Inject FITC-dextran intravenously into the mice. After a short circulation time, harvest the angioreactors.

-

Analysis: Measure the fluorescence of the FITC-dextran within the angioreactors using a spectrofluorometer to quantify the extent of neovascularization.

IV. Pro-Apoptotic Effects

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Doxycycline has been shown to induce apoptosis in various cancer cell lines.[1][9][10][17][19][30][31][32][33][34][35] This effect is often mediated through the activation of caspases, key executioners of apoptosis, and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Quantitative Data: Induction of Apoptosis

| Cell Line | Doxycycline Concentration | Effect | Reference |

| H9 (CTCL) | 10 µg/mL | 14.2% late apoptotic cells | [30] |

| H9 (CTCL) | 40 µg/mL | 31.3% late apoptotic cells | [30] |

| PANC-1 (Pancreatic Cancer) | >20 µg/mL | G1-S cell cycle arrest and DNA fragmentation | [17] |

| MCF-7 (Breast Cancer) | 11.39 µM (IC50) | Inhibition of cell viability | [29] |

| MDA-MB-468 (Breast Cancer) | 7.13 µM (IC50) | Inhibition of cell viability | [29] |

| A172 (Glioblastoma) | Dose-dependent | Increased apoptosis | [10] |

| U87 (Glioblastoma) | Dose-dependent | Increased apoptosis | [10] |

| CCRF-CEM (T-lymphoblastic Leukemia) | 10 µM and 50 µM | Dose-dependent increase in caspase-3 activity | [19] |

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][15][21][25][30]

Materials:

-

Cells treated with and without doxycycline.

-

Annexin V-FITC (or other fluorochrome).

-

Propidium Iodide (PI).

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Harvest cells after treatment and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add more 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Experimental Protocol: Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of specific caspases.[32][33][36]

Materials:

-

Cell lysates from cells treated with and without doxycycline.

-

Cell Lysis Buffer.

-

Reaction Buffer.

-

Caspase-specific substrate conjugated to a chromophore (pNA) or a fluorophore (AFC or AMC).

-

Microplate reader.

Procedure:

-

Cell Lysis: Lyse the treated cells to release intracellular contents, including caspases.

-

Assay Reaction: Add the cell lysate to a microplate well containing the reaction buffer and the caspase substrate.

-

Incubation: Incubate the plate at 37°C to allow the caspases to cleave the substrate.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase activity.

Signaling Pathway Diagram: Doxycycline-Induced Apoptosis

Doxycycline induces apoptosis through both intrinsic and extrinsic pathways.

V. Conclusion and Future Directions

The non-antibiotic properties of this compound present a compelling case for its exploration in a variety of therapeutic areas beyond infectious diseases. Its well-established safety profile and oral bioavailability make it an attractive candidate for drug repurposing. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the multifaceted biological activities of this versatile molecule. Future research should focus on elucidating the precise molecular interactions of doxycycline with its non-antibiotic targets, optimizing dosing regimens for specific indications, and conducting well-designed clinical trials to validate its efficacy in new therapeutic contexts. The continued exploration of doxycycline's non-antibiotic effects holds significant promise for the development of novel treatments for a range of complex diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Doxycycline’s Effect on Ocular Angiogenesis: an In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Doxycycline reduces MMP-2 activity and inhibits invasion of 12Z epithelial endometriotic cells as well as MMP-2 and -9 activity in primary endometriotic stromal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gelatin zymography protocol | Abcam [abcam.com]

- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. Angiogenesis Assays: R&D Systems [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. origene.com [origene.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad.com [bio-rad.com]

- 18. Western Blot Protocol | Proteintech Group [ptglab.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition by doxycycline of angiogenesis in the chicken chorioallantoic membrane (CAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Directed In Vivo Angiogenesis Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 24. Frontiers | Doxycycline inhibits MMP-2 retinal activity and modulates the angiogenic process in vitro and in vivo [frontiersin.org]

- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 26. med.upenn.edu [med.upenn.edu]

- 27. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. Chick embryo chorioallantoic membrane (CAM): an alternative predictive model in acute toxicological studies for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantitative Assessment of Angiogenic Responses by the Directed in Vivo Angiogenesis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. kumc.edu [kumc.edu]

- 31. researchgate.net [researchgate.net]

- 32. Doxycycline induces caspase-dependent apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Doxycycline induces apoptosis by way of caspase-3 activation with inhibition of matrix metalloproteinase in human T-lymphoblastic leukemia CCRF-CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. [Effect of Doxycycline on Intrinsic Apoptosis of Myeloma Cell Line H929 and Its Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Doxycycline in mitochondrial mediated pathway of apoptosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. assaygenie.com [assaygenie.com]

Doxycycline's Enduring Legacy: A Technical Guide to its Historical Applications in Biomedical Research

Introduction: From its introduction in 1967 by Pfizer as a second-generation tetracycline antibiotic, doxycycline has carved a unique path in biomedical science. Initially prized for its broad-spectrum bacteriostatic properties, its utility has expanded far beyond infectious disease. Researchers soon discovered that at sub-antimicrobial doses, doxycycline exhibits a range of pleiotropic effects, including anti-inflammatory, anti-angiogenic, and matrix metalloproteinase (MMP) inhibitory activities. This guide provides an in-depth technical overview of the historical and foundational applications of doxycycline in biomedical research, offering insights for researchers, scientists, and drug development professionals.

Core Application 1: The Inducible Gene Expression System (Tet-On/Tet-Off)

Perhaps one of the most impactful applications of doxycycline in fundamental research is its role as a molecular switch in tetracycline-inducible gene expression systems. Developed in the early 1990s, these systems allow for precise temporal and quantitative control over the expression of a gene of interest (GOI) in eukaryotic cells.

The system relies on two key components: a tetracycline-controlled transactivator (tTA or rtTA) and a tetracycline-responsive promoter (Ptet) that drives the GOI. Doxycycline acts as an allosteric effector, binding to the transactivator and either enabling or disabling its ability to bind to the promoter.

-

Tet-Off System: The transactivator (tTA) binds to the promoter and activates gene expression in the absence of doxycycline. When doxycycline is added, it binds to tTA, causing a conformational change that prevents it from binding to the DNA, thus turning expression off.

-

Tet-On System: A reverse transactivator (rtTA) is used, which can only bind to the promoter and activate expression in the presence of doxycycline. This is the more commonly used system due to its faster responsiveness.

Experimental Workflow: Establishing and Using a Doxycycline-Inducible System

The ability to turn a gene on at a specific time point allows researchers to study gene function without the confounding effects of developmental compensation or cellular adaptation.

Detailed Experimental Protocol: Establishing a Doxycycline-Inducible Cell Line

This protocol provides a general framework for creating a stable cell line with doxycycline-inducible expression of a gene of interest (GOI).

1. Plasmid Construction and Preparation:

-

Clone the GOI into a Tet-responsive expression vector (e.g., pTetOne). This vector typically contains the tetracycline response element (TRE) upstream of a multiple cloning site.

-

The system also requires the expression of the Tet-transactivator (rtTA). Modern "all-in-one" vectors contain both the rtTA cassette and the TRE-GOI cassette.

-

Prepare high-purity, transfection-grade plasmid DNA for both the expression vector and a selection vector (e.g., carrying a puromycin or neomycin resistance gene) if not on the same plasmid.

2. Transfection:

-

Seed the host cell line (e.g., HEK293, HeLa) in a 6-well plate. Cells should be at 70-80% confluency at the time of transfection.

-

Transfect the cells with the expression vector and selection vector using a suitable method (e.g., lipid-based reagent like Lipofectamine, or electroporation).

3. Selection of Stable Clones:

-

Approximately 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., 1-2 µg/mL puromycin) to the culture medium.

-

Replace the selective medium every 3-4 days.

-

After 2-3 weeks, visible antibiotic-resistant colonies should form.

-

Isolate individual colonies using cloning cylinders or by serial dilution and expand them in separate culture vessels.

4. Screening and Validation:

-

For each expanded clone, seed cells in two separate wells.

-

Induce one well with a range of doxycycline concentrations (e.g., 10, 100, 1000 ng/mL) for 24-48 hours. The other well serves as the uninduced (-Dox) control.

-

Harvest the cells and perform Western blot analysis or RT-qPCR to assess the expression of the GOI.

-

Select the clone that exhibits the lowest basal expression in the absence of doxycycline and the highest, most robust induction in its presence.

5. Doxycycline Induction for Experiments:

-

Once a validated clone is selected, seed the cells for the experiment.

-

Allow cells to adhere (typically overnight).

-

Replace the medium with fresh medium containing the optimal concentration of doxycycline as determined during the screening phase.

-

Incubate for the desired duration before proceeding with downstream analysis.

Data Presentation: Dose-Response of Doxycycline Induction

The level of gene expression can often be titrated by varying the concentration of doxycycline in the culture medium.

| Doxycycline (ng/mL) | Relative GFP Expression (Fluorescence Units) |

| 0 | 5.2 ± 1.1 |

| 10 | 89.4 ± 7.3 |

| 100 | 452.1 ± 25.6 |

| 1000 | 987.3 ± 51.2 |

| Table 1: Example of a dose-response relationship for doxycycline-induced GFP expression in a stable HEK293 cell line. Data is representative and compiled for illustrative purposes. |

Core Application 2: Inhibition of Matrix Metalloproteinases (MMPs)

Long before its widespread use in molecular biology, researchers observed that doxycycline could inhibit the activity of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). This activity is independent of its antibiotic function and occurs at sub-antimicrobial concentrations. This has made doxycycline a valuable tool in cancer research, periodontics, and studies of inflammatory diseases where aberrant MMP activity contributes to pathology.

The primary mechanism is believed to be the chelation of Zn2+ and Ca2+ ions that are essential for the catalytic activity and stability of MMPs. Doxycycline can also downregulate the expression of various MMPs at the transcriptional level.

Data Presentation: Quantitative Effects of Doxycycline on MMPs

The inhibitory effects of doxycycline on MMPs have been quantified in numerous in vitro and in vivo studies.

| Cell Line / Model | MMP Target | Doxycycline Conc. | Observed Effect | Citation |

| Human Aortic SMCs | MMP-2 | 5 µg/mL | 37% reduction in MMP-2 production | |

| Human Aortic SMCs | MMP-2 | 6.5 µg/mL | 50% inhibitory concentration (IC50) | |

| Human AAA Tissue | Active MMP-2 | 5 µg/mL | 50% reduction in secreted active MMP-2 | |

| Human AAA Tissue | Latent MMP-2 | 5 µg/mL | 30% reduction in secreted latent MMP-2 | |

| PC3 Prostate Cancer | Active MMP-9 | 5 µg/mL | Significant inhibition of LPS-induced activity | |

| Table 2: Summary of quantitative data on doxycycline's inhibition of MMP expression and activity from historical in vitro studies. |

| Animal Model | Condition | Doxycycline Dose | Measurement | Result | Citation |

| Mouse | VEGF-induced Angiogenesis | 30 mg/kg/day | Brain MMP-9 Activity | ~90% reduction vs. VEGF alone | |

| Mouse | Global Cerebral Ischemia | Pre- & Post-ischemia | MMP-9 Activity | Significant inhibition | |

| Table 3: Summary of quantitative data on doxycycline's inhibition of MMP activity from historical in vivo studies. |

Detailed Experimental Protocol: Gelatin Zymography for MMP-2/MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases (primarily MMP-2 and MMP-9) in biological samples.

1. Sample Preparation:

-

For cell culture studies, grow cells to 70-80% confluency and then switch to serum-free medium for 24-48 hours to collect conditioned media. Doxycycline can be added during this period.

-

Centrifuge the collected media at high speed (e.g., 10,000 x g) for 5 minutes to remove cell debris.

-

Determine the protein concentration of the supernatant (e.g., using a BCA assay).

-

Mix 10-20 µg of protein with non-reducing SDS sample buffer (without β-mercaptoethanol or DTT). Do not boil the samples , as this will irreversibly denature the enzymes.

2. Gel Electrophoresis:

-

Prepare a 10% SDS-polyacrylamide gel copolymerized with 0.1% (1 mg/mL) gelatin.

-

Load the samples and run the electrophoresis at 150V at 4°C until the dye front reaches the bottom of the gel.

3. Enzyme Renaturation and Development:

-

After electrophoresis, carefully remove the gel and wash it 2-3 times for 30 minutes each in a washing buffer (e.g., 50 mM Tris-HCl, 2.5% Triton X-100) with gentle agitation at room temperature. This step removes SDS and allows the MMPs to renature.

-

Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 1 µM ZnCl2) overnight (16-24 hours) at 37°C.

4. Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel with a solution of methanol and acetic acid.

-

Areas of gelatinase activity will appear as clear, unstained bands against a dark blue background, where the gelatin substrate has been digested. The pro- and active forms of MMP-2 and MMP-9 can be distinguished by their different molecular weights.

Core Application 3: Modulation of Inflammation

Another cornerstone of doxycycline's non-antibiotic utility is its potent anti-inflammatory activity. It has been shown to suppress the production of key pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.

A key mechanism underlying this effect is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Doxycycline has been shown to inhibit this process, reducing the nuclear translocation of NF-κB and subsequent gene activation.

Data Presentation: Doxycycline's Effect on Pro-inflammatory Cytokines

Studies using cell culture models have quantified the inhibitory effect of doxycycline on cytokine production.

| Treatment (HaCaT Cells) | IL-6 (% of LPS control) | TNF-α (% of LPS control) | IL-8 (% of LPS control) |

| LPS + Doxy (0.3 mg/µL) | 19.8% | 34.1% | 25.4% |

| LPS + Doxy (0.6 mg/µL) | 18.4% | 29.8% | 21.3% |

| Table 4: Reduction in pro-inflammatory cytokine gene expression in human keratinocyte (HaCaT) cells pre-treated with low-dose doxycycline before stimulation with lipopolysaccharide (LPS). Data is derived from a 2014 study by Angrisani et al. and represents the significant reduction compared to LPS stimulation alone. |

Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines a typical experiment to assess the anti-inflammatory effects of doxycycline on cultured cells.

1. Cell Culture and Seeding:

-

Culture cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a cell line like RAW 264.7 macrophages) in appropriate media (e.g., RPMI 1640 with 10% FBS).

-

Seed cells in 24-well plates at a density of 1 x 106 cells/mL and allow them to adhere or stabilize overnight.

2. Doxycycline Treatment and Stimulation:

-

Pre-treatment: Treat cells with various concentrations of doxycycline for a set period (e.g., 2 hours) before adding the inflammatory stimulus.

-

Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) from E. coli (e.g., 200 ng/mL), to the wells.

-

Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.

3. Sample Collection:

-

After incubation, centrifuge the plates to pellet the cells.

-

Carefully collect the supernatant and store it at -80°C for cytokine analysis.

-

Lyse the remaining cells in a suitable buffer (e.g., RIPA buffer) for protein or RNA extraction.

4. Cytokine Measurement (ELISA):

-

Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the collected supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add standards and samples (supernatants) to the wells.

-

Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance at a specific wavelength.

-

Calculate cytokine concentrations based on the standard curve.

5. Cytotoxicity Assay (Optional):

-

To ensure that the observed effects are not due to cell death, a cytotoxicity assay (e.g., LDH assay) can be performed on the supernatants.

Conclusion

The journey of doxycycline from a simple antibiotic to a sophisticated tool in biomedical research underscores the importance of exploring the pleiotropic effects of established drugs. Its historical applications in developing inducible gene expression systems, inhibiting matrix metalloproteinases, and modulating complex inflammatory pathways have provided researchers with invaluable methodologies to probe fundamental biological questions. The data and protocols outlined in this guide serve as a testament to doxycycline's enduring legacy and provide a foundational resource for scientists leveraging this versatile molecule in their research endeavors.

Solubility Characteristics of Doxycycline Hyclate in Water and DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of doxycycline hyclate in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways involving doxycycline.

Executive Summary

This compound, a broad-spectrum tetracycline antibiotic, is widely used in research and clinical settings. Its efficacy is often dependent on its formulation and delivery, making a thorough understanding of its solubility crucial. This guide offers a centralized resource for researchers, providing key solubility data and standardized methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound can vary depending on the specific experimental conditions, such as temperature and pH. The data presented below is a summary of reported solubility values in water and DMSO.

| Solvent | Reported Solubility | Notes |

| Water | 50 mg/mL[1] | This compound is freely soluble in water.[2] The pH of the solution can affect solubility. |

| 100 mg/mL | ||

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] | |

| 100 mg/mL | Moisture-absorbing DMSO may reduce solubility; it is recommended to use fresh DMSO. | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 3 mg/mL[3] | Aqueous solutions are not recommended for storage for more than one day.[3] |

Experimental Protocols for Solubility Determination

The following protocols outline the standardized shake-flask method for determining the equilibrium solubility of this compound, followed by quantification using UV-Vis spectrophotometry.

Shake-Flask Method for Equilibrium Solubility Determination

This method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound powder

-

Solvent (Deionized Water or DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a series of glass vials. The exact amount should be more than the expected solubility.

-

Add a known volume of the desired solvent (water or DMSO) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved particles. This step is critical to ensure only the dissolved compound is measured.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (see Section 3.2).

-

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for quantifying the concentration of this compound in solution.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Filtered this compound solutions (from Section 3.1)

-

Solvent (Deionized Water or DMSO) for blank and dilutions

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with concentrations spanning the expected range of the unknown samples.

-

-

Generation of a Standard Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax for this compound is approximately 274 nm in water and can be determined by scanning the UV spectrum.[4]

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Plot a standard curve of absorbance versus concentration. The curve should be linear, and the R² value should be close to 1.0.

-

-

Measurement of Unknown Samples:

-

Measure the absorbance of the diluted, filtered sample solutions at the same λmax.

-

Ensure the absorbance readings fall within the linear range of the standard curve. If not, adjust the dilution factor accordingly.

-

-

Calculation of Solubility:

-

Use the equation of the line from the standard curve to calculate the concentration of this compound in the diluted samples.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the original undiluted supernatant. This value represents the equilibrium solubility.

-

Relevant Biological Pathways and Experimental Workflows

Doxycycline's utility extends beyond its antibiotic properties. It is a key regulator in inducible gene expression systems and an inhibitor of matrix metalloproteinases (MMPs).

Doxycycline-Inducible Gene Expression (Tet-On System)

The Tet-On system is a powerful tool for controlling gene expression in eukaryotic cells. Doxycycline acts as a molecular switch to turn on the expression of a gene of interest. In the absence of doxycycline, the Tet-Repressor (TetR) protein binds to the tetracycline operator (tetO) sequence in the promoter of the target gene, preventing transcription.[5][6] When doxycycline is introduced, it binds to TetR, causing a conformational change that prevents TetR from binding to tetO, thereby allowing transcription of the gene of interest to proceed.[7][8][9]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. quora.com [quora.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. addgene.org [addgene.org]

- 6. researchgate.net [researchgate.net]

- 7. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. takarabio.com [takarabio.com]

The Broad-Spectrum In Vitro Activity of Doxycycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a semisynthetic tetracycline antibiotic, has been a cornerstone in the treatment of a wide array of bacterial infections since its introduction. Its broad-spectrum activity encompasses a diverse range of Gram-positive, Gram-negative, and atypical bacteria. This technical guide provides an in-depth exploration of the in vitro activity of doxycycline, focusing on its core mechanisms, quantitative susceptibility data, detailed experimental protocols for its evaluation, and its influence on bacterial signaling pathways.

Mechanism of Action

Doxycycline exerts its primary bacteriostatic effect by inhibiting protein synthesis. It reversibly binds to the 30S ribosomal subunit in bacteria, sterically hindering the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This action effectively prevents the addition of amino acids to the elongating peptide chain, thereby halting protein production and bacterial growth.

Data Presentation: In Vitro Susceptibility of Various Bacterial Species to Doxycycline

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for doxycycline against a range of clinically relevant Gram-positive and Gram-negative bacteria. MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are provided to illustrate the spectrum of activity. Data is compiled from various surveillance studies.

Table 1: In Vitro Activity of Doxycycline against Gram-Positive Bacteria

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | >9,000 | 0.12 | 0.5 |

| Staphylococcus aureus (MRSA) | >4,000 | 0.5 | 0.5 |

| Streptococcus pneumoniae | >2,000 | ≤0.25 | 1 |

| Streptococcus pyogenes | >1,800 | 0.06 | 0.25 |

| Enterococcus faecalis | >1,000 | 8 | 32 |

| Enterococcus faecium | >500 | 16 | 64 |

Table 2: In Vitro Activity of Doxycycline against Gram-Negative Bacteria

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | >100 | 4 | 16 |

| Klebsiella pneumoniae | >100 | 8 | 32 |

| Pseudomonas aeruginosa | >100 | 32 | 128 |

| Acinetobacter baumannii | >100 | 4 | 16 |

| Haemophilus influenzae | >500 | 1 | 2 |

| Neisseria gonorrhoeae | Surveillance Ongoing | Varies | Varies |

Experimental Protocols

Accurate determination of doxycycline's in vitro activity is crucial for clinical decision-making and drug development. The following are detailed methodologies for two standard susceptibility testing methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

a. Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Doxycycline powder of known potency

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

b. Protocol:

-

Preparation of Doxycycline Stock Solution: Prepare a stock solution of doxycycline in a suitable solvent (as specified by the manufacturer) at a concentration of at least 1000 µg/mL.

-

Preparation of Doxycycline Dilutions: Perform serial two-fold dilutions of the doxycycline stock solution in CAMHB in separate tubes to achieve a range of concentrations.

-

Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the appropriate doxycycline dilution to the corresponding wells, resulting in a final volume of 100 µL per well with the desired final antibiotic concentrations. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Within 15 minutes of standardization, inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of doxycycline at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

a. Materials:

-

Mueller-Hinton agar plates (4 mm depth)

-

Doxycycline disks (30 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Metric ruler or caliper

-

Forceps

b. Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

-

Disk Application: Using sterile forceps, place a 30 µg doxycycline disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar. If multiple disks are used, they should be placed at least 24 mm apart.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]

Signaling Pathways and Experimental Workflows

Beyond its primary mode of action, doxycycline can also influence bacterial signaling pathways, particularly at sub-inhibitory concentrations.

Doxycycline's Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation. Studies have shown that sub-MIC levels of doxycycline can disrupt QS in Gram-negative bacteria like Pseudomonas aeruginosa.[4]

Caption: Doxycycline at sub-MICs can inhibit quorum sensing gene expression.

Experimental Workflow for Susceptibility Testing

The following diagram illustrates the general workflow for determining the in vitro susceptibility of a bacterial isolate to doxycycline.

Caption: A generalized workflow for in vitro doxycycline susceptibility testing.

Conclusion

Doxycycline remains a vital broad-spectrum antimicrobial agent. A thorough understanding of its in vitro activity, including its primary mechanism of action and its effects on bacterial signaling, is essential for its effective clinical use and for the development of new therapeutic strategies. The standardized protocols outlined in this guide provide a framework for the accurate and reproducible assessment of doxycycline's potency against a wide range of bacterial pathogens. Continuous surveillance of doxycycline susceptibility patterns is critical to monitor for the emergence of resistance and to ensure its continued efficacy in treating bacterial infections.

References

- 1. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 2. clsi.org [clsi.org]

- 3. Development of Doxycycline MIC and Disk Diffusion Interpretive Breakpoints and Revision of Tetracycline Breakpoints for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Optimizing Gene Induction: A Guide to Doxycycline Hyclate Concentration in Mammalian Cells

Application Note & Protocol

For researchers, scientists, and professionals in drug development utilizing tetracycline-inducible (Tet-On/Tet-Off) systems, determining the optimal concentration of doxycycline hyclate is a critical step for achieving robust and tightly regulated gene expression. This document provides a comprehensive guide to optimizing doxycycline concentrations for reliable gene induction in mammalian cells, complete with detailed protocols and quantitative data summaries.

Introduction to Doxycycline-Inducible Systems

Tetracycline-inducible systems are powerful tools for controlling gene expression in mammalian cells[1][2][3]. The most common system, the Tet-On system, relies on the reverse tetracycline-controlled transactivator (rtTA), which binds to the tetracycline response element (TRE) in the promoter of a gene of interest only in the presence of an effector, such as doxycycline[2][3]. This binding event initiates transcription of the target gene. The concentration of doxycycline directly influences the level of gene expression, allowing for tunable control[4]. However, suboptimal concentrations can lead to insufficient induction, while excessive concentrations can cause cellular toxicity[5][6][7]. Therefore, empirical determination of the optimal doxycycline concentration for each specific cell line and experimental setup is crucial.

Factors Influencing Optimal Doxycycline Concentration

Several factors can impact the effective concentration of doxycycline for gene induction:

-

Cell Line Specificity: Different mammalian cell lines exhibit varying sensitivities to doxycycline.[8] What is optimal for one cell line may be toxic or ineffective for another.

-

Tetracycline-Inducible System Variant: Newer generations of Tet-On systems, such as the Tet-On 3G system, are designed to be more sensitive to doxycycline, often requiring lower concentrations for full induction.[1][9]

-

Promoter Strength: The strength of the promoter driving the gene of interest can affect the required doxycycline concentration for detectable expression.[8]

-

Integration Site of the Transgene: In stable cell lines, the genomic location of the integrated transgene can influence its expression level and responsiveness to doxycycline.[8]

-

Doxycycline Stability: Doxycycline has a half-life of approximately 24 hours in cell culture medium.[10][11] For long-term induction experiments, replenishing the doxycycline-containing medium is necessary to maintain consistent gene expression.[10][11][12]

Quantitative Data Summary

The following table summarizes effective doxycycline concentrations used for gene induction in various mammalian cell lines as reported in the literature. It is important to note that these values should be used as a starting point for optimization in your specific experimental system.

| Cell Line | Doxycycline Concentration Range | Incubation Time | Observations |

| HEK293 / 293T | 1 - 10 ng/mL | 24 - 48 hours | Low concentrations are often sufficient for full induction in some systems.[13] |

| 100 ng/mL - 1 µg/mL | 24 - 72 hours | Commonly used range for robust induction.[14][15] | |

| 3.3 - 10 µM | 48 hours | Higher concentrations used to control the expression ratio of co-transfected subunits.[16] | |

| CHO | 0.1 µg/mL and above | 72 hours | Maximal activation was observed at these concentrations.[17] |

| HeLa | 100 ng/mL | 48 hours | Effective for inducing L1 retrotransposition in a Tet-ORFeus system.[18] |

| 0.1 - 10 µg/mL | Not Specified | A general range tested for suitability in HeLa cells.[19] | |

| ARPE-19 | 50 - 2000 ng/mL | 24 hours | A range for testing optimal concentration for transgene expression.[20] |

| UMSCC-1 | 500 ng/mL | 48 hours | Optimal concentration determined through a dose-response experiment.[21] |

| 686LN | 50 ng/mL | 48 hours | Optimal concentration determined through a dose-response experiment.[21] |

| Human iPSC-derived Neural Progenitors | 100 ng/mL | 24 hours | Apparent induction of GFP expression.[22] |

| LNCaP | 1 µg/mL | 4 - 24 hours | Used for inducible expression of SIM2s and SIM2l.[14] |

| Mouse Embryonic Fibroblasts (MEFs) | 1 µg/mL | 4 - 24 hours | Used for inducible expression of MAGED1b.[14] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (e.g., Sigma-Aldrich, MedChemExpress)[15][19]

-

Sterile, nuclease-free water or DMSO[19]

-

Sterile, light-blocking microcentrifuge tubes or vials

Protocol:

-

Weighing: Carefully weigh out the desired amount of this compound powder in a sterile environment.

-

Dissolving: Dissolve the powder in sterile, nuclease-free water or DMSO to a final concentration of 1-10 mg/mL.[19] Gentle warming may be necessary to fully dissolve the compound.[19]

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-blocking container.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes to avoid repeated freeze-thaw cycles.[23] Store the aliquots at -20°C, protected from light.[23] Doxycycline solutions are typically stable for up to 12 months when stored properly.[23] For cell culture use, it is recommended to prepare fresh stock solutions every 2 weeks.[22]

Determining Optimal Doxycycline Concentration (Dose-Response Experiment)

Objective: To identify the lowest concentration of doxycycline that provides maximal gene induction without causing cytotoxicity.[5][6]

Materials:

-

Mammalian cells stably or transiently expressing the Tet-inducible system and the gene of interest (GOI).

-

Complete cell culture medium.

-

This compound stock solution.

-

Multi-well cell culture plates (e.g., 6-well or 24-well).

-

Reagents for assessing gene expression (e.g., qPCR reagents, antibodies for Western blotting, fluorescence microscope).

-

Reagents for assessing cell viability (e.g., Trypan blue, MTT assay kit).

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment.

-

Doxycycline Titration: After allowing the cells to adhere (typically 12-24 hours), replace the medium with fresh medium containing a range of doxycycline concentrations. A good starting range is typically from 0 ng/mL (uninduced control) to 1000 ng/mL (e.g., 0, 1, 10, 50, 100, 500, 1000 ng/mL).[9]

-

Incubation: Incubate the cells for a predetermined period, typically 24-48 hours.[21] The optimal incubation time may also need to be determined empirically.

-

Assessment of Gene Expression: Harvest the cells and measure the expression level of the GOI using an appropriate method:

-

RT-qPCR: To quantify mRNA levels.[18]

-

Western Blotting: To quantify protein levels.

-

Fluorescence Microscopy or Flow Cytometry: If the GOI is tagged with a fluorescent protein like GFP.

-

-

Assessment of Cell Viability: In parallel, assess cell viability at each doxycycline concentration to identify any cytotoxic effects.

-

Data Analysis: Plot the gene expression level and cell viability as a function of the doxycycline concentration. The optimal concentration is the lowest dose that gives the maximum induction without a significant decrease in cell viability.

Visualizing the Process

Signaling Pathway of the Tet-On System

Caption: The Tet-On inducible gene expression system signaling pathway.

Experimental Workflow for Doxycycline Optimization

Caption: Workflow for determining the optimal doxycycline concentration.

Troubleshooting

-

Low or No Induction:

-

Suboptimal Doxycycline Concentration: Perform a dose-response experiment to find the optimal concentration.[8]

-

Degraded Doxycycline: Use freshly prepared or properly stored doxycycline stock solutions.

-

Insufficient Incubation Time: Increase the incubation time with doxycycline.

-

Cell Line Sensitivity: Some cell lines may be less responsive to doxycycline.[8] Consider screening different clones if using a stable cell line.

-

Low rtTA Expression: Ensure that the rtTA is being expressed at sufficient levels.

-

-

High Background Expression (Leaky Expression):

-

System Leakiness: Some Tet systems inherently have a low level of background expression. Consider using a system with a tighter control, such as those incorporating a transcriptional silencer.

-

Doxycycline Contamination: Ensure that the cell culture medium and supplements are free of tetracycline or its analogs. Use tetracycline-free fetal bovine serum (FBS).

-

-

Cytotoxicity:

-

High Doxycycline Concentration: Reduce the concentration of doxycycline.[5][7] Even at commonly used concentrations (1-2 µg/mL), doxycycline can affect cell proliferation.[5]

-

Off-Target Effects: Be aware that doxycycline can have effects on mitochondrial function and other cellular processes, which may confound experimental results.[5][6]

-

By following these guidelines and protocols, researchers can confidently determine the optimal this compound concentration for their specific needs, leading to reproducible and reliable control of gene expression in mammalian cells.

References

- 1. Selecting the optimal Tet-On system for doxycycline-inducible gene expression in transiently transfected and stably transduced mammalian cells [pubmed.ncbi.nlm.nih.gov]

- 2. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. takarabio.com [takarabio.com]

- 10. researchgate.net [researchgate.net]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. invivogen.com [invivogen.com]

- 14. Inducible and Reversible Lentiviral and Recombination Mediated Cassette Exchange (RMCE) Systems for Controlling Gene Expression | PLOS One [journals.plos.org]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Doxycycline-inducible Expression of Proteins at Near-endogenous Levels in Mammalian Cells Using the Sleeping Beauty Transposon System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biocompare.com [biocompare.com]

- 22. Tetracycline-inducible and reversible stable gene expression in human iPSC-derived neural progenitors and in the postnatal mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.stemcell.com [cdn.stemcell.com]

Application Notes and Protocols: Doxycycline Hyclate for Gene Regulation in Lentiviral Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing doxycycline hyclate to control gene expression in lentiviral infection models. The tetracycline-inducible (Tet-On/Tet-Off) systems offer a robust and reversible method for spatiotemporal regulation of transgenes, making them invaluable tools in functional genomics, drug discovery, and cell therapy development.

Introduction to Doxycycline-Inducible Lentiviral Systems

Lentiviral vectors are efficient vehicles for delivering genetic material into a wide range of dividing and non-dividing mammalian cells, leading to stable integration into the host genome.[1][2] When combined with a doxycycline-inducible system, researchers can precisely control the timing and level of transgene expression.[3][4][5][6]

The most commonly used system is the Tet-On system, where gene expression is activated in the presence of doxycycline or its analog, tetracycline.[4][5][6] Conversely, in the Tet-Off system, gene expression is active in the absence of doxycycline and is turned off upon its addition.[4][5][6] This document will focus on the widely used Tet-On system.

The core components of the Tet-On system are:

-

Reverse Tetracycline-Controlled Transactivator (rtTA): A fusion protein that, in the presence of doxycycline, binds to the Tetracycline Response Element (TRE).[1][4]

-

Tetracycline Response Element (TRE): A specific DNA sequence placed upstream of a minimal promoter (e.g., minimal CMV) that controls the expression of the gene of interest (GOI).[1][7]

Modern systems, such as the Tet-On 3G, utilize an optimized rtTA with increased sensitivity to doxycycline and reduced basal expression, allowing for tighter control of gene expression.[7][8][9][10] Lentiviral vectors can be configured as a two-vector system (one expressing the rtTA and the other the GOI under the TRE promoter) or an "all-in-one" vector containing both elements.[2][11]

Signaling Pathway and Mechanism of Action

The mechanism of the doxycycline-inducible Tet-On system is a straightforward signaling cascade initiated by the introduction of doxycycline.

Quantitative Data Summary

The level of gene induction is dependent on several factors, including the cell type, the specific lentiviral vector system used, the concentration of doxycycline, and the nature of the gene of interest. Below is a summary of typical performance characteristics.

| Parameter | Typical Range/Value | Cell Types Exhibited | Notes |

| Fold Induction | >100-fold to 25,000-fold | HEK293T, HeLa, primary cells, stem cells | Higher fold induction is often observed with newer generation systems like Tet-On 3G.[9][12][13] |

| Optimal Doxycycline Concentration (in vitro) | 10 ng/mL - 1 µg/mL | Various mammalian cell lines | It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and application.[14][15][16][17] |

| Induction Time | 8 - 24 hours | Most mammalian cell lines | The time to detectable protein expression will vary based on the gene of interest and the sensitivity of the detection method.[18] |

| Basal Expression (Leakiness) | Low to undetectable | Most systems | Newer systems are designed for minimal leaky expression in the absence of doxycycline.[7] |

Experimental Protocols

The following protocols provide a general framework for using doxycycline-inducible lentiviral systems. Optimization will be required for specific cell types and applications.

Lentiviral Vector Selection and Cloning

-

Vector Choice: Select a lentiviral system appropriate for your needs.

-

Promoter Selection: If the system allows, choose a promoter for the rtTA that is active in your target cells (e.g., CMV, EF1α, PGK).

-

Cloning: Clone your gene of interest (GOI) into the lentiviral plasmid downstream of the TRE promoter. Verify the sequence of your final construct.

Lentiviral Particle Production

This protocol is for producing VSV-G pseudotyped lentivirus in HEK293T cells.

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the HEK293T cells with your lentiviral vector(s) and the packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system). A common ratio is 4:2:1 of transfer vector to packaging to envelope plasmid. Use a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 48-72 hours. The viral particles will be secreted into the cell culture supernatant.

-

Harvesting: Collect the supernatant containing the viral particles.

-